molecular formula C21H26O5 B13847652 Prednisone-d7 (Major)

Prednisone-d7 (Major)

Cat. No.: B13847652
M. Wt: 365.5 g/mol
InChI Key: XOFYZVNMUHMLCC-ZDPLQQOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prednisone-d7 involves the incorporation of deuterium atoms into the prednisone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of prednisone-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using chromatographic techniques to achieve the desired level of deuteration .

Mechanism of Action

Prednisone-d7 exerts its effects through its active form, prednisolone-d7. Prednisolone-d7 binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then modulates the transcription of target genes involved in inflammatory and immune responses . The primary molecular targets include cytokines, chemokines, and adhesion molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prednisone-d7 is unique due to its specific deuterium labeling, which provides enhanced stability and reliability in mass spectrometric analyses. This makes it an invaluable tool in pharmaceutical research and clinical diagnostics .

Properties

Molecular Formula

C21H26O5

Molecular Weight

365.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-2,4,6,6,9,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,18D

InChI Key

XOFYZVNMUHMLCC-ZDPLQQOCSA-N

Isomeric SMILES

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2(C(=O)C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])[2H])([2H])[2H])C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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